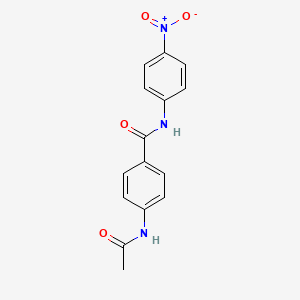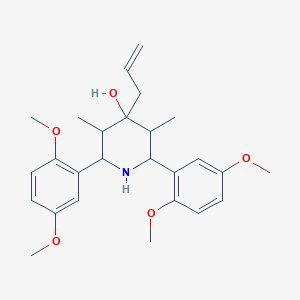
2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action. In
Mécanisme D'action
The mechanism of action of 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is based on its ability to bind to specific receptors in the body. This compound has been shown to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of several genes involved in cell growth and differentiation. By binding to AhR, this compound can modulate the expression of these genes and affect various biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors it binds to and the concentration used. This compound has been shown to affect cell growth and differentiation, immune function, and metabolism. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate in lab experiments is its unique fluorescence spectrum, which allows for real-time detection of protein-ligand binding events. Additionally, this compound has a high binding affinity for specific receptors, making it a valuable tool for studying the mechanism of action of various drugs. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful consideration should be taken when using this compound in lab experiments to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several future directions for research involving 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound in different cell types and organisms. Finally, more research is needed to optimize the synthesis method of this compound to improve yield and purity.
Conclusion
In conclusion, this compound is a valuable compound with several potential applications in scientific research. This compound has a unique fluorescence spectrum, high binding affinity for specific receptors, and anti-inflammatory and anti-cancer properties. However, careful consideration should be taken when using this compound in lab experiments due to its potential toxicity at high concentrations. Further research is needed to investigate the biochemical and physiological effects of this compound and to optimize the synthesis method of this compound.
Méthodes De Synthèse
The synthesis of 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is a complex process that involves several steps. The first step involves the reaction of 2-naphthol with isopropyl bromide to form 2-naphthyl isopropyl ether. This intermediate is then reacted with paraformaldehyde and methyl benzenesulfonate to form the final product, this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate has several potential applications in scientific research. One of the most notable applications is in the field of biochemistry, where it is used as a fluorescent probe to study protein-ligand interactions. This compound has a unique fluorescence spectrum that allows for the detection of protein-ligand binding events in real-time. Additionally, this compound has been used in the field of pharmacology to study the mechanism of action of various drugs. This compound can be used to study the binding of drugs to specific receptors and to investigate the biochemical and physiological effects of these interactions.
Propriétés
IUPAC Name |
naphthalen-2-yl 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4S/c1-14(2)19-13-21(20(24-4)11-15(19)3)26(22,23)25-18-10-9-16-7-5-6-8-17(16)12-18/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRHSHOYTIQQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)


![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
